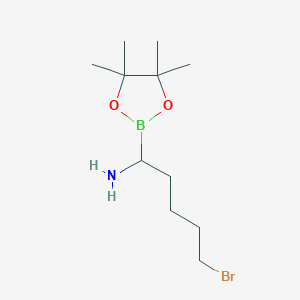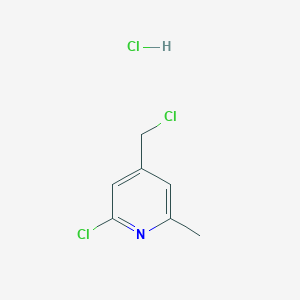
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 4-methylpyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 4-(chloromethyl)-6-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the pyridine N-oxide derivative.
Reduction: The major product is 4-(chloromethyl)-6-methylpyridine.
科学的研究の応用
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with nucleophiles. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-methylpyridine: Similar but with different substitution pattern.
2-Chloro-6-methylpyridine: Lacks the chloromethyl group.
Uniqueness
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which make it highly reactive and versatile for various chemical transformations. This dual functionality allows for a broader range of applications compared to its similar compounds.
特性
分子式 |
C7H8Cl3N |
|---|---|
分子量 |
212.5 g/mol |
IUPAC名 |
2-chloro-4-(chloromethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H |
InChIキー |
JTJWNAAJEVNXEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


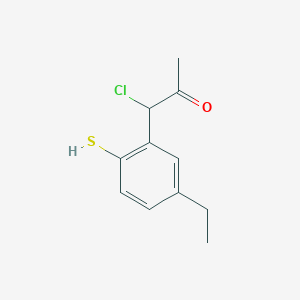

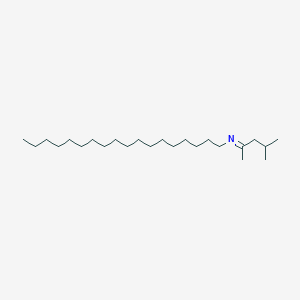

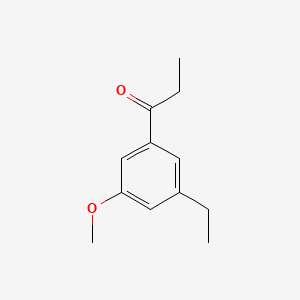
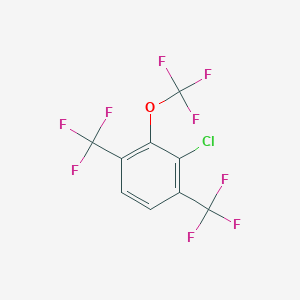
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
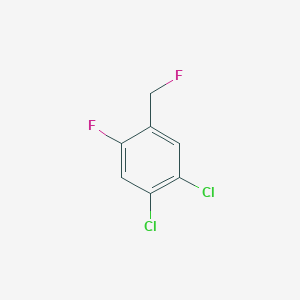
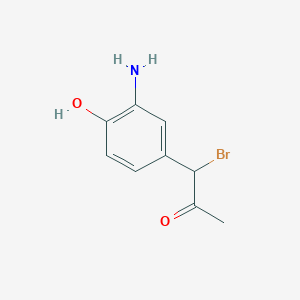
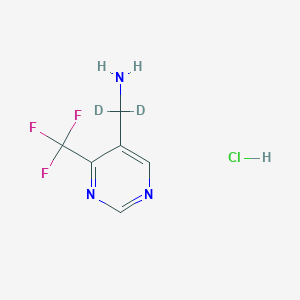

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
